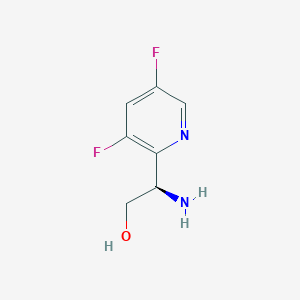

(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol

Vue d'ensemble

Description

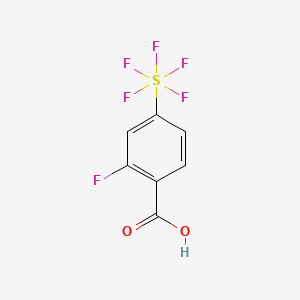

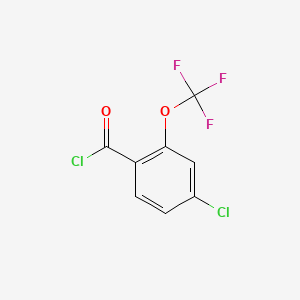

“®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol” is a chemical compound with a molecular weight of 159.14 . It is a liquid at room temperature . The IUPAC name for this compound is 1-(3,5-difluoro-2-pyridinyl)ethanol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of Bay 41–4109, a compound with a similar structure, was achieved by allowing β-ketoacetate to react with pyridine-2-carboximidamide salt and phenylacetaldehydes . Another method involves the catalytic protodeboronation of pinacol boronic esters .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters has been reported . This reaction involves a radical approach and is paired with a Matteson–CH2–homologation .Physical And Chemical Properties Analysis

“®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol” is a liquid at room temperature . It has a molecular weight of 159.14 .Applications De Recherche Scientifique

Chemoenzymatic Scalable Routes

(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol is involved in chemoenzymatic processes. For instance, it has been used in the scalable synthesis of optically active compounds, particularly as a moiety in beta3-adrenergic receptor agonists. This synthesis involves kinetic resolution and enantioselective processes, demonstrating the compound's importance in producing stereochemically pure pharmaceuticals (Perrone et al., 2006).

Complexation with Metal Ions

This compound also plays a role in the complexation with metal ions. Studies have shown that it reacts with pyridine-2-carbaldehyde to form complexes with copper(II) and cadmium(II) chloride. These complexes have potential applications in fields like catalysis and materials science, as evidenced by their characterization through various spectroscopic techniques (Mardani et al., 2019).

Ligand in Organometallic Chemistry

In organometallic chemistry, derivatives of this compound have been utilized in rhenium(I) triscarbonyl complexes. These complexes exhibit unique properties, such as CO2 binding through a dearomatization/rearomatization reaction sequence. This demonstrates the compound's utility in exploring new chemical reactions and developing catalysts (Stichauer et al., 2017).

Applications in Material Science

The compound has been employed in material science as well. It serves as a protecting group for carboxylic acids, useful in synthesizing polymers. Its ability to be selectively removed post-polymerization highlights its versatility in polymer chemistry (Elladiou & Patrickios, 2012).

Sensor Development

Additionally, it has applications in sensor technology. Derivatives of this compound have been developed as colorimetric chemosensors for the detection of mercury(II) ions, demonstrating its potential in environmental monitoring and public health (Pan et al., 2015).

Asymmetric Synthesis

In pharmaceutical synthesis, it is used in asymmetric processes. For example, the scalable asymmetric synthesis of (R)-2-amino-1-(3-pyridinyl)ethanol dihydrochloride has been reported, showcasing its role in producing chiral intermediates for drug development (Duquette et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .

Analyse Biochimique

Biochemical Properties

®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and kinases. These interactions often result in the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme and reaction conditions .

Cellular Effects

The effects of ®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol on cellular processes are diverse and depend on the cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, resulting in altered transcriptional activity and metabolic flux . Additionally, ®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol can affect cell proliferation and apoptosis, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, ®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol exerts its effects through various mechanisms. One key mechanism involves binding interactions with target biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the binding affinity and specificity of the compound . Additionally, ®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to ®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of ®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol in animal models vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ dysfunction . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound may be metabolized by dehydrogenases and oxidases, leading to the production of various metabolites . These metabolic interactions can influence the overall metabolic profile of cells and tissues, contributing to the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of ®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues, enhancing its biochemical activity. Additionally, the compound’s distribution can be influenced by factors such as cellular uptake and efflux mechanisms .

Subcellular Localization

The subcellular localization of ®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its biochemical effects .

Propriétés

IUPAC Name |

(2R)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c8-4-1-5(9)7(11-2-4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGQRACZJQQGIM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC(=C1F)[C@H](CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743557 | |

| Record name | (2R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1213009-73-4 | |

| Record name | (2R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)